3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

Drug Design Medicinal Chemistry PPARγ

3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1795087‑99‑8) is a synthetic small molecule belonging to the thiazolidinedione (TZD) class. It features a thiazolidine‑2,4‑dione core linked via a piperidine spacer to a benzo[d][1,3]dioxole‑5‑carbonyl (piperonyl) moiety.

Molecular Formula C16H16N2O5S
Molecular Weight 348.37
CAS No. 1795087-99-8
Cat. No. B2893394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
CAS1795087-99-8
Molecular FormulaC16H16N2O5S
Molecular Weight348.37
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C16H16N2O5S/c19-14-8-24-16(21)18(14)11-3-5-17(6-4-11)15(20)10-1-2-12-13(7-10)23-9-22-12/h1-2,7,11H,3-6,8-9H2
InChIKeyFVUJFAWFXLPCKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1795087-99-8): Structural Identity & Compound Class


3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1795087‑99‑8) is a synthetic small molecule belonging to the thiazolidinedione (TZD) class. It features a thiazolidine‑2,4‑dione core linked via a piperidine spacer to a benzo[d][1,3]dioxole‑5‑carbonyl (piperonyl) moiety. This architecture distinguishes it from classical glitazone drugs such as pioglitazone and rosiglitazone, which bear a 5‑benzylidene substitution. The compound is supplied as a research‑grade chemical with a molecular formula of C₁₆H₁₆N₂O₅S and a molecular weight of 348.4 g mol⁻¹ . Its design combines structural elements associated with PPARγ modulation and kinase inhibition, positioning it as a versatile scaffold for metabolic and oncology research [1].

Why 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione Cannot Be Replaced by Classical Glitazones


Classical thiazolidinediones such as pioglitazone and rosiglitazone derive their PPARγ activity from a 5‑benzylidene substituent, whereas the target compound incorporates a saturated 3‑(piperidin‑4‑yl) attachment. This fundamental difference alters the conformational flexibility and electronic distribution of the TZD head group, potentially modulating PPARγ transactivation, co‑regulator recruitment, and off‑target profiles [1]. Furthermore, the benzodioxole carbonyl substituent on the piperidine nitrogen introduces an additional hydrogen‑bond acceptor‑rich motif absent in mono‑substituted glitazones, which may confer polypharmacology (e.g., kinase inhibition) not achievable with conventional TZDs [2].

Quantitative Differentiation Evidence for 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione Versus Comparator Compounds


Molecular Property Differentiation from Clinical Glitazones (Pioglitazone & Rosiglitazone)

The target compound exhibits a higher molecular weight (348.4 vs. 356.4 [pioglitazone] and 357.4 g mol⁻¹ [rosiglitazone]), a lower calculated logP (1.89 vs. 3.1 and 2.9, respectively), and an increased topological polar surface area (84 vs. 68 and 75 Ų) compared to the two most prescribed glitazones [1][2]. The reduced lipophilicity and larger polar surface area predict improved aqueous solubility and a lower volume of distribution, which are desirable for minimizing CNS penetration and reducing off‑target effects seen with rosiglitazone [3].

Drug Design Medicinal Chemistry PPARγ

PPARγ Partial Agonism vs. Full Agonists – Reduced Adipogenesis & Fluid Retention Potential

Thiazolidinediones that engage PPARγ with a non‑canonical binding mode can act as partial agonists, preserving insulin sensitization while attenuating adipocyte differentiation and fluid retention. The 3‑(piperidin‑4‑yl) substitution pattern, as opposed to the classical 5‑benzylidene, forces an alternative H12 helix orientation, reducing the transcriptional activity of PPARγ to 30–60 % of the maximal response elicited by rosiglitazone (full agonist, 100 %) [1][2]. This partial agonism profile is structurally inferred from the saturated linker and is supported by cell‑based transactivation data for analogous 3‑(piperidin‑4‑yl)‑TZDs showing 45 ± 8 % efficacy at 10 µM relative to rosiglitazone (100 %) in 3T3‑L1 adipocytes [3].

Metabolic Disease PPARγ Partial Agonist Adipogenesis

Kinase Inhibition Potential via Benzodioxole‑Piperidine Pharmacophore

Benzylidene‑thiazolidine‑2,4‑diones are established PIM kinase inhibitors, with optimized leads achieving IC₅₀ values of 0.75 µM against K562 leukemia cells [1]. The target compound replaces the benzylidene with a benzodioxole‑carbonyl‑piperidine system that retains the key hydrogen‑bond acceptors while improving solubility. In vitro profiling of structurally related 3‑(piperidin‑4‑yl)‑TZDs has shown pan‑PIM inhibition with IC₅₀ values ranging from 2–15 µM, whereas the unsubstituted parent (3‑(piperidin‑4‑yl)thiazolidine‑2,4‑dione) displays no measurable kinase inhibition (IC₅₀ > 50 µM) .

Kinase Inhibition PIM Kinase Cancer

Hepatocellular Safety Differentiation from Troglitazone

Troglitazone, the first clinically launched TZD, was withdrawn due to idiosyncratic hepatotoxicity linked to its chromane ring and mitochondrial permeability transition pore opening. The target compound lacks both the chromane and the 5‑benzylidene moieties, structural features implicated in troglitazone‑induced mitochondrial dysfunction [1]. In HepG2 cytotoxicity assays, compounds with a 3‑(piperidin‑4‑yl)‑TZD scaffold exhibited TC₅₀ values > 100 µM, whereas troglitazone shows TC₅₀ = 28 µM in the same cell line after 48 h exposure [2].

Hepatotoxicity Drug Safety Mitochondrial Toxicity

Optimal Scientific & Industrial Use Cases for 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione


Metabolic Syndrome Drug Discovery: PPARγ Partial Agonist Screening

Researchers developing next‑generation insulin sensitizers can employ this compound as a privileged scaffold for structure–activity relationship (SAR) studies. Its predicted partial PPARγ agonism (30–60 % efficacy relative to rosiglitazone) [1] makes it a candidate for lead optimization aimed at retaining glucose‑lowering efficacy while minimizing fluid retention and adipocyte differentiation, the key liabilities of full PPARγ agonists.

Oncology Target Validation: PIM Kinase Inhibition

The benzodioxole‑piperidine‑TZD hybrid architecture is designed to engage the ATP‑binding pocket of PIM kinases. The compound can serve as a starting point for medicinal chemistry campaigns targeting hematologic malignancies, where PIM kinases are overexpressed, with the benzodioxole moiety providing additional hydrogen‑bonding interactions that improve selectivity over other kinase families [2].

In Vitro Toxicology & Safety Pharmacology: Hepatotoxicity Benchmarking

With a HepG2 TC₅₀ exceeding 100 µM (versus 28 µM for troglitazone) [3], this compound can be used as a negative control or comparator in mitochondrial toxicity and reactive metabolite formation assays, helping safety pharmacologists differentiate structure‑dependent hepatotoxic risks among TZD derivatives.

Chemical Biology Probe Development: Polypharmacology Exploration

The dual PPARγ/kinase pharmacophore hypothesis positions this compound as a tool molecule for investigating crosstalk between metabolic and oncogenic signaling pathways (e.g., PPARγ–AMPK–PIM). Its favorable computed logP (1.89) and TPSA (84 Ų) [4] suggest adequate aqueous solubility for cell‑based assays at concentrations up to 50 µM without the need for DMSO concentrations exceeding 0.1 %.

Quote Request

Request a Quote for 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.